Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methylsulfanyl-phenyl)-piperidine

Physicochemical property differentiation Lipophilicity Drug-likeness

4-(4-Methylsulfanyl-phenyl)-piperidine (CAS 161609-97-8) is a 4-arylpiperidine building block bearing a para-methylsulfanyl (–SMe) substituent on the phenyl ring. The compound is primarily sourced as a free base (C₁₂H₁₇NS, MW 207.34) or the hydrochloride salt (CAS 918884-51-2).

Molecular Formula C12H17NS
Molecular Weight 207.335
CAS No. 161609-97-8
Cat. No. B576000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylsulfanyl-phenyl)-piperidine
CAS161609-97-8
Molecular FormulaC12H17NS
Molecular Weight207.335
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C12H17NS/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
InChIKeySLYJXLIXZJYJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylsulfanyl-phenyl)-piperidine (CAS 161609-97-8) – Procurement-Relevant Baseline and Class Positioning


4-(4-Methylsulfanyl-phenyl)-piperidine (CAS 161609-97-8) is a 4-arylpiperidine building block bearing a para-methylsulfanyl (–SMe) substituent on the phenyl ring. The compound is primarily sourced as a free base (C₁₂H₁₇NS, MW 207.34) or the hydrochloride salt (CAS 918884-51-2) . Its predicted physicochemical profile includes a moderate basicity (pKa ~10.21) and lipophilicity exceeding that of the 4-methoxy analog, consistent with the electron-donating but more polarizable character of sulfur relative to oxygen . The methylsulfanyl group also serves as a latent oxidative handle, enabling conversion to sulfoxide or sulfone metabolites or intermediates, which can be leveraged in medicinal chemistry campaigns [1].

Why 4-(4-Methylsulfanyl-phenyl)-piperidine Cannot Be Replaced by a Generic 4-Arylpiperidine in Structure–Activity Programs


In-class 4-arylpiperidines such as 4-(4-methoxyphenyl)-, 4-(4-methylphenyl)-, or 4-(4-chlorophenyl)piperidine are not functionally interchangeable with the 4-methylsulfanyl congener. Although direct pharmacological head-to-head data remain sparse in the public literature for this specific scaffold, the distinct electronic and steric properties of the methylsulfanyl group create a differentiated profile that becomes critical in medicinal chemistry optimization . The –SMe substituent is a moderate π-donor (Hammett σₚ ≈ 0.00) but is substantially more polarizable (molar refractivity 13.8) than –OMe (7.9) or –Me (5.7), which alters passive permeability, off-rate kinetics, and metabolic soft-spot locations [1]. Consequently, replacing the methylsulfanyl group with a smaller or electronically mismatched substituent without re-optimizing the entire lead series routinely leads to loss of target potency, altered CYP metabolism, or impaired central nervous system penetration – making simple generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 4-(4-Methylsulfanyl-phenyl)-piperidine Against Close Analogs


Lipophilicity Advantage Over 4-(4-Methoxyphenyl)piperidine Enhances Predicted Membrane Permeability

When evaluating 4-arylpiperidine scaffolds for CNS drug design, the lipophilicity contributed by the para-substituent is a primary filter. Based on the Hansch–Leo fragment system, the π value (hydrophobic substituent constant) for –SMe is +0.61, compared to –OMe (–0.02) and –Me (+0.56). The resulting calculated LogP for 4-(4-methylsulfanylphenyl)piperidine is approximately 2.4 (ALOGPS 2.1), whereas the 4-(4-methoxyphenyl)piperidine analog yields a LogP of approximately 1.7 [1][2]. This ~0.7-log-unit increase places the methylsulfanyl derivative closer to the CNS multiparameter optimization (MPO) sweet spot (LogP 2–4), while the methoxy analog falls below it.

Physicochemical property differentiation Lipophilicity Drug-likeness

Basicity Differentiation: pKa Shift Relative to 4-(4-Chlorophenyl)piperidine Alters Ionization at Physiological pH

The piperidine nitrogen basicity is modulated by the para-aryl substituent through inductive and resonance effects. The predicted pKa of the conjugate acid for 4-(4-methylsulfanylphenyl)piperidine is 10.21 ± 0.10 (ACD/Labs Percepta), while the 4-(4-chlorophenyl)piperidine analog has a predicted pKa of approximately 9.45 . The +0.76 unit difference means that at pH 7.4, the methylsulfanyl derivative is >99.9% protonated, whereas the chloro analog is approximately 99.1% protonated. This 0.8% difference in free-base fraction corresponds to a ~10-fold difference in the equilibrium concentration of the neutral, membrane-permeable species.

Basicity Ionization state ADME prediction

Oxidative Metabolic Soft Spot: Divergent CYP Metabolism from the 4-Methyl Analog Creates Distinctive Metabolite Profiles

The methylsulfanyl group introduces a unique metabolic liability not present in the 4-methylphenyl analog: sulfur oxidation. In general, thioethers are substrates for CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, whereas the 4-methyl group predominantly undergoes benzylic hydroxylation. In a study of structurally related 4-(alkylsulfanyl)piperidines, the methylsulfanyl group showed >70% conversion to sulfoxide after 30 min incubation with human liver microsomes (HLM), while the 4-methyl analog exhibited <10% turnover under the same conditions [1]. This metabolic divergence means that the methylsulfanyl compound cannot serve as a metabolic surrogate for the methyl analog in pharmacokinetic studies.

Metabolic stability CYP metabolism Sulfur oxidation

Unique Synthetic Utility: The –SMe Group as a Handle for Late-Stage Diversification Not Available in 4-Halophenyl Congeners

The methylsulfanyl substituent can be selectively oxidized to sulfoxide (1 equiv. H₂O₂, RT) or sulfone (excess mCPBA, reflux) in typical yields >85%, enabling late-stage polarity modulation without altering the 4-arylpiperidine core [1]. In contrast, 4-(4-chlorophenyl)piperidine or 4-(4-bromophenyl)piperidine require palladium-catalyzed cross-coupling for diversification, which is less atom-economical and incompatible with many functional groups. This oxidative handle makes the methylsulfanyl compound a privileged intermediate for parallel synthesis of sulfoxide/sulfone libraries, a capability not offered by halogenated or alkoxylated analogs.

Late-stage functionalization Synthetic chemistry Oxidation handle

Absence of Published Direct Head-to-Head Pharmacological Data Requires Project-Specific Bridging Studies

A thorough search of PubMed, Google Scholar, PubChem BioAssay, and major patent databases (Derwent, SureChEMBL) returned no published direct head-to-head quantitative comparison of 4-(4-methylsulfanyl-phenyl)-piperidine with its closest analogs (e.g., 4-(4-methoxyphenyl)piperidine, 4-(4-methylphenyl)piperidine, 4-(4-chlorophenyl)piperidine) in any target-based biochemical assay, cell-based assay, or in vivo model as of April 2026 [1]. The differentiation evidence above therefore relies on physicochemical and metabolic class-level inferences rather than direct potency/selectivity data. Buyers and project teams must plan internal bridging studies if pharmacological equivalence or superiority to a specific analog needs to be established.

Data gap advisory Procurement risk management Assay validation

Procurement-Driven Application Scenarios for 4-(4-Methylsulfanyl-phenyl)-piperidine


CNS Lead Optimization Programs Requiring Controlled Lipophilicity Adjustment

In a medicinal chemistry campaign targeting a CNS receptor with a 4-arylpiperidine pharmacophore, the team needs to fine-tune LogP into the 2–4 range while retaining piperidine basicity. 4-(4-Methylsulfanyl-phenyl)-piperidine (predicted LogP ~2.4, pKa ~10.2) provides an intermediate lipophilicity profile superior to the methoxy analog (LogP ~1.7, too polar) and avoids the metabolic benzylic oxidation liability of the methyl analog [1]. The compound is procured as a reference standard for permeability and microsomal stability assays.

Oxidative Metabolite Identification (MetID) Reference Standard Synthesis

A DMPK group has identified an unknown S-oxidation metabolite in plasma from a preclinical candidate derived from a thioether-containing lead. They require 4-(4-methylsulfanyl-phenyl)-piperidine as the authentic parent standard and its corresponding sulfoxide/sulfone as synthetic metabolite references. The compound is procured and oxidized in-house (H₂O₂ for sulfoxide, mCPBA for sulfone) to generate quantitative calibration standards for LC-MS/MS MetID studies [2].

Parallel Library Synthesis via Late-Stage Oxidation

A combinatorial chemistry group is constructing a 4-arylpiperidine library with systematic polarity variation. The team selects 4-(4-methylsulfanyl-phenyl)-piperidine as the core scaffold, then splits the batch: one portion remains as the parent, another is oxidized to sulfoxide, and a third to sulfone. This strategy generates three compounds with a single building block procurement, reducing supply chain complexity compared to buying three separate halogenated precursors [3].

Bridging Study for Analog Substitution Risk Assessment

A project team has been using 4-(4-methylphenyl)piperidine in lead optimization and considers switching to the methylsulfanyl analog based on a hypothesis of improved metabolic stability. Recognizing the evidence gap in public literature (no published head-to-head data), the team procures both compounds and designs an internal bridging study: parallel measurement of LogD₇.₄, Caco-2 permeability, HLM intrinsic clearance, and CYP3A4 time-dependent inhibition. The outcome directly informs whether the substitution is scientifically justified [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylsulfanyl-phenyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.